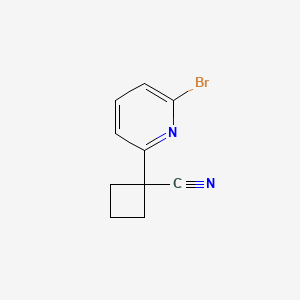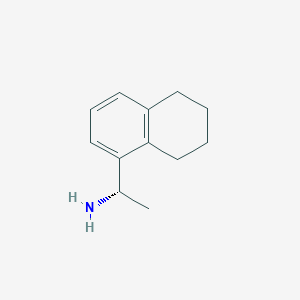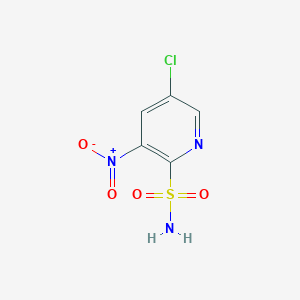
1-(6-Bromopyridin-2-yl)cyclobutane-1-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(6-Bromopyridin-2-yl)cyclobutane-1-carbonitrile is a chemical compound with the molecular formula C10H9BrN2 It is characterized by the presence of a bromine atom attached to the pyridine ring and a cyclobutane ring bonded to a carbonitrile group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(6-Bromopyridin-2-yl)cyclobutane-1-carbonitrile typically involves the reaction of 6-bromopyridine with cyclobutanone in the presence of a suitable base and a cyanide source. The reaction conditions often include:
Base: Potassium carbonate or sodium hydroxide
Cyanide Source: Sodium cyanide or potassium cyanide
Solvent: Dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)
Temperature: Elevated temperatures, typically around 80-100°C
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography.
化学反応の分析
Types of Reactions: 1-(6-Bromopyridin-2-yl)cyclobutane-1-carbonitrile undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form corresponding oxides or hydroxides.
Reduction Reactions: Reduction of the carbonitrile group can yield primary amines.
Common Reagents and Conditions:
Substitution Reactions: Nucleophiles (e.g., sodium methoxide, ammonia), solvents (e.g., ethanol, methanol), and mild heating.
Oxidation Reactions: Oxidizing agents (e.g., potassium permanganate, hydrogen peroxide), solvents (e.g., water, acetic acid).
Reduction Reactions: Reducing agents (e.g., lithium aluminum hydride, hydrogen gas with a catalyst), solvents (e.g., tetrahydrofuran, ethanol).
Major Products Formed:
Substitution Reactions: Substituted pyridine derivatives.
Oxidation Reactions: Oxidized pyridine derivatives.
Reduction Reactions: Primary amines.
科学的研究の応用
1-(6-Bromopyridin-2-yl)cyclobutane-1-carbonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential as a pharmaceutical intermediate or active ingredient.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 1-(6-Bromopyridin-2-yl)cyclobutane-1-carbonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The bromine atom and carbonitrile group can participate in various chemical interactions, influencing the compound’s reactivity and binding affinity.
類似化合物との比較
- 1-(6-Chloropyridin-2-yl)cyclobutane-1-carbonitrile
- 1-(6-Fluoropyridin-2-yl)cyclobutane-1-carbonitrile
- 1-(6-Iodopyridin-2-yl)cyclobutane-1-carbonitrile
Comparison: 1-(6-Bromopyridin-2-yl)cyclobutane-1-carbonitrile is unique due to the presence of the bromine atom, which imparts distinct reactivity and properties compared to its chloro, fluoro, and iodo analogs. The bromine atom’s size and electronegativity influence the compound’s chemical behavior, making it suitable for specific applications where other halogenated derivatives may not be as effective.
特性
分子式 |
C10H9BrN2 |
|---|---|
分子量 |
237.10 g/mol |
IUPAC名 |
1-(6-bromopyridin-2-yl)cyclobutane-1-carbonitrile |
InChI |
InChI=1S/C10H9BrN2/c11-9-4-1-3-8(13-9)10(7-12)5-2-6-10/h1,3-4H,2,5-6H2 |
InChIキー |
HJRWSJKYOLDONN-UHFFFAOYSA-N |
正規SMILES |
C1CC(C1)(C#N)C2=NC(=CC=C2)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-{[(Tert-butoxy)carbonyl]amino}heptanoicacid](/img/structure/B13534247.png)

![2-[3-(Dimethylamino)propoxy]aceticacidhydrochloride](/img/structure/B13534272.png)





![6-Oxo-1,6-dihydro-[2,2'-bipyrimidine]-5-carboxylic acid](/img/structure/B13534301.png)





